1-Methyl-3-nitro-1,2,3,4-tetrahydroquinoline-2,4-dione
Overview
Description
1-Methyl-3-nitro-1,2,3,4-tetrahydroquinoline-2,4-dione is a heterocyclic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and have garnered significant interest in medicinal chemistry. The presence of both nitro and dione functional groups in this compound makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-nitro-1,2,3,4-tetrahydroquinoline-2,4-dione typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production methods for this compound may involve multicomponent reactions that improve atom economy, selectivity, and yield. These methods are designed to be environmentally friendly and sustainable .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-nitro-1,2,3,4-tetrahydroquinoline-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The dione moiety can be reduced to corresponding diols.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions include amino derivatives, diols, and substituted tetrahydroquinolines .
Scientific Research Applications
1-Methyl-3-nitro-1,2,3,4-tetrahydroquinoline-2,4-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-3-nitro-1,2,3,4-tetrahydroquinoline-2,4-dione involves its interaction with molecular targets and pathways in the brain. It is known to antagonize the effects of neurotoxins and reduce oxidative stress by scavenging free radicals . The compound also inhibits glutamate-induced excitotoxicity, which is a key factor in neuroprotection .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Shares a similar tetrahydroquinoline scaffold and exhibits neuroprotective properties.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its potent neuroprotective effects and ability to reduce free radical generation.
1,2,3,4-Tetrahydroquinoline: A simpler analog that serves as a building block for more complex derivatives.
Uniqueness: 1-Methyl-3-nitro-1,2,3,4-tetrahydroquinoline-2,4-dione is unique due to the presence of both nitro and dione functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
1-methyl-3-nitroquinoline-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-11-7-5-3-2-4-6(7)9(13)8(10(11)14)12(15)16/h2-5,8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWGBPXMJLXDOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C(C1=O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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